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molecular formula C9H9ClO2 B1353337 Methyl 4-chloro-3-methylbenzoate CAS No. 91367-05-4

Methyl 4-chloro-3-methylbenzoate

Cat. No. B1353337
M. Wt: 184.62 g/mol
InChI Key: QOTGNXMPQNGYDM-UHFFFAOYSA-N
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Patent
US06426360B1

Procedure details

4-Chloro-3-methylbenzoic acid, methyl ester (Lancaster) (29 mmol, 5.40 g) was dissolved in methylene chloride (30 ml) and cooled to 0° C. Diisobutylaluminum hydride (1 M in toluene, 64 ml) was added slowly (over ca. 10 minutes). One hour after complete addition, the reaction was quenched with methanol (64 ml), then poured into ether (500 ml). This mixture was stirred at room temperature 1 hour, filtered through silica gel and Celite®, eluting with addition ether. Concentration afforded 4-chloro-3-methylbenzyl alcohol (23 mmol, 3.53 g) as a solid, which was diluted with methylene chloride (46 ml), combined with Celite® (3.5 g) and MgSO4 (1.5. g), and cooled to 0° C. Pyridinium chlorochromate (45 mmol, 9.67 g) was added over 2-3 minutes. In 1 hour's time, the reaction mixture was filtered through silica and concentrated to afford 4-chloro-3-methylbenzaldehyde as a waxy solid (2.10 g, 47% overall), which was used in the next step.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][C:3]=1[CH3:12].[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
One hour after complete addition
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with methanol (64 ml)
ADDITION
Type
ADDITION
Details
poured into ether (500 ml)
FILTRATION
Type
FILTRATION
Details
filtered through silica gel and Celite®
WASH
Type
WASH
Details
eluting with addition ether
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(CO)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23 mmol
AMOUNT: MASS 3.53 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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